molecular formula C8H11BrN2O B1456257 5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide CAS No. 893566-82-0

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide

Cat. No.: B1456257
CAS No.: 893566-82-0
M. Wt: 231.09 g/mol
InChI Key: SDAXYRVAJILURJ-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C8H11BrN2O and a molecular weight of 231.09 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol hydrobromide typically involves multi-step processes. One common method includes the hydrogenation of 1,5-naphthyridine derivatives to yield tetrahydro-1,5-naphthyridines . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) under elevated pressure and temperature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may include continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

5,6,7,8-Tetrahydro-2,7-naphthyridin-3-ol hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydro-2,7-naphthyridin-3-ol hydrobromide involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, some derivatives have been shown to inhibit HIV reverse transcriptase, making them potential candidates for antiviral drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. This makes it a valuable compound for developing new pharmaceuticals and chemical processes .

Properties

IUPAC Name

5,6,7,8-tetrahydro-2H-2,7-naphthyridin-3-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.BrH/c11-8-3-6-1-2-9-4-7(6)5-10-8;/h3,5,9H,1-2,4H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAXYRVAJILURJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CNC(=O)C=C21.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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